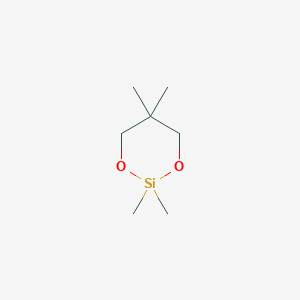
2,2,5,5-tetramethyl-1,3,2-dioxasilinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,5,5-tetramethyl-1,3,2-dioxasilinane is a cyclic organosilicon compound with the molecular formula C₇H₁₆O₂Si. It is characterized by its unique structure, which includes a silicon atom integrated into a six-membered ring with two oxygen atoms and four methyl groups. This compound is known for its stability and versatility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
2,2,5,5-tetramethyl-1,3,2-dioxasilinane can be synthesized through several methods. One common approach involves the reaction of neopentyl glycol with dichlorodimethylsilane in the presence of a base, such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,2,5,5-tetramethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of the silicon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halides, alkoxides; reactions may require the presence of a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Cleaved silicon-oxygen bonds, leading to simpler silicon-containing compounds.
Substitution: New silicon-containing compounds with different functional groups.
科学的研究の応用
2,2,5,5-tetramethyl-1,3,2-dioxasilinane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a model compound in studies of silicon’s role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism by which 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds are crucial in various chemical reactions, allowing the compound to act as a versatile intermediate in the synthesis of more complex molecules. The silicon atom can also interact with other elements, facilitating the formation of new chemical bonds and structures .
類似化合物との比較
Similar Compounds
- 2,2,5,5-Tetramethyl-2-sila-1,3-dioxan
- 2,2-Dimethylpropane-1,3-diol cyclic dimethylsilyl ether
- 2,2,5,5-Tetramethyl-2-sila-1,3-dioxacyclohexane
Uniqueness
2,2,5,5-tetramethyl-1,3,2-dioxasilinane stands out due to its unique six-membered ring structure incorporating silicon and oxygen atoms. This structure imparts exceptional stability and reactivity, making it a valuable compound in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility compared to similar compounds .
特性
CAS番号 |
14760-11-3 |
|---|---|
分子式 |
C7H16O2Si |
分子量 |
160.29 g/mol |
IUPAC名 |
2,2,5,5-tetramethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H16O2Si/c1-7(2)5-8-10(3,4)9-6-7/h5-6H2,1-4H3 |
InChIキー |
WVXPCWBDKBJFEY-UHFFFAOYSA-N |
SMILES |
CC1(CO[Si](OC1)(C)C)C |
正規SMILES |
CC1(CO[Si](OC1)(C)C)C |
Key on ui other cas no. |
14760-11-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















